molecular formula C23H24Cl2N10O8 B584234 Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] CAS No. 1346600-44-9

Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]

Cat. No.: B584234
CAS No.: 1346600-44-9
M. Wt: 639.407
InChI Key: YOEGVXSXQJJZMC-UHFFFAOYSA-N
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Description

Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] is a complex organic compound with the molecular formula C23H24Cl2N10O8. It is known for its unique structure, which includes a purine base, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] typically involves multiple steps, starting with the preparation of the purine base. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]: Known for its unique ester bonds and purine base.

    Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ether]: Similar structure but with ether bonds instead of ester bonds.

    Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Amide]: Contains amide bonds, offering different chemical properties.

Uniqueness

The uniqueness of Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester] lies in its specific ester bonds and the presence of a purine base, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[[2-[[[9-(2-acetyloxyethoxymethyl)-6-chloropurin-2-yl]-formylamino]methyl-formylamino]-6-chloropurin-9-yl]methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N10O8/c1-14(38)42-5-3-40-12-32-7-26-16-18(24)28-22(30-20(16)32)34(10-36)9-35(11-37)23-29-19(25)17-21(31-23)33(8-27-17)13-41-4-6-43-15(2)39/h7-8,10-11H,3-6,9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEGVXSXQJJZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)N(CN(C=O)C3=NC4=C(C(=N3)Cl)N=CN4COCCOC(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123519
Record name Formamide, N,N′-methylenebis[N-[9-[[2-(acetyloxy)ethoxy]methyl]-6-chloro-9H-purin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-44-9
Record name Formamide, N,N′-methylenebis[N-[9-[[2-(acetyloxy)ethoxy]methyl]-6-chloro-9H-purin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346600-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N,N′-methylenebis[N-[9-[[2-(acetyloxy)ethoxy]methyl]-6-chloro-9H-purin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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